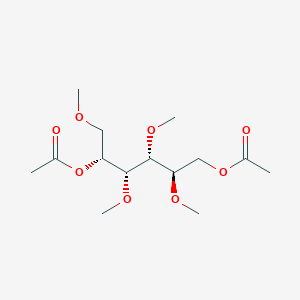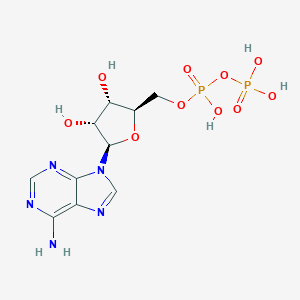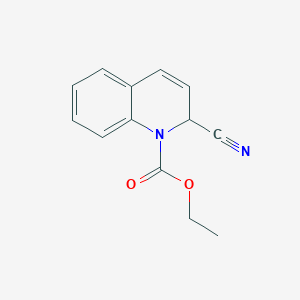![molecular formula C15H18N4O B100903 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide CAS No. 19471-28-4](/img/structure/B100903.png)
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide, also known as DMTA-NO, is a nitric oxide (NO) donor molecule that has gained significant attention in the field of scientific research. NO is an important signaling molecule in the body that regulates various physiological processes, including blood pressure, immune response, and neurotransmission. DMTA-NO is a synthetic molecule that can release NO under controlled conditions, making it a useful tool for studying the role of NO in different biological systems.
Mecanismo De Acción
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide releases NO through a process called diazeniumdiolation, which involves the formation of a diazeniumdiolate intermediate that rapidly decomposes to release NO. The release of NO can be controlled by adjusting the pH and temperature of the solution, allowing researchers to study the effects of NO under different conditions.
Efectos Bioquímicos Y Fisiológicos
NO is a potent signaling molecule that can regulate a wide range of physiological processes. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been shown to have a number of biochemical and physiological effects, including the ability to relax vascular smooth muscle, inhibit platelet aggregation, and modulate immune function. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has several advantages for use in laboratory experiments. It can be easily synthesized and purified, and its release of NO can be controlled under different conditions. However, there are also limitations to its use. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be unstable under certain conditions, and its effects on biological systems can be complex and difficult to interpret.
Direcciones Futuras
There are many potential future directions for research involving 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. One area of interest is the development of new treatments for neurological disorders based on the neuroprotective effects of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide. Another area of interest is the use of 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide to study the role of NO in cancer biology and to develop new cancer therapies. Additionally, 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide could be used to investigate the effects of NO on the gut microbiome and to develop new treatments for gastrointestinal disorders.
Métodos De Síntesis
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide can be synthesized using a variety of methods, including the reduction of nitrite with a reducing agent and the reaction of a diazonium salt with a tertiary amine. One common method involves the reaction of 4-(dimethylamino)aniline with 3-methylpyridine-1-oxide to form the diazonium salt, which is then coupled with o-toluidine to produce 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide.
Aplicaciones Científicas De Investigación
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has been used in a wide range of scientific studies to investigate the role of NO in different biological systems. For example, it has been used to study the effects of NO on platelet aggregation, vascular function, and immune response. 4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide has also been used to investigate the role of NO in neurotransmission and to develop new treatments for neurological disorders.
Propiedades
Número CAS |
19471-28-4 |
|---|---|
Nombre del producto |
4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide |
Fórmula molecular |
C15H18N4O |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N,N,3-trimethyl-4-[(3-methyl-1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-13(18(3)4)5-6-14(11)16-17-15-7-8-19(20)10-12(15)2/h5-10H,1-4H3 |
Clave InChI |
CYFJOEDEKQPMBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
SMILES canónico |
CC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=[N+](C=C2)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[6-(1-Hydroxycyclohexyl)-4-methyl-1-oxidopyridin-1-ium-2-yl]cyclohexan-1-ol](/img/structure/B100838.png)





